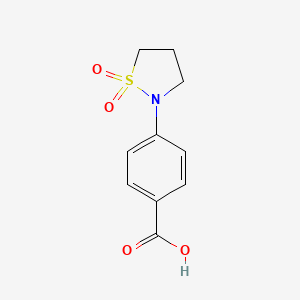

4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid

説明

4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid (CAS 52962-52-4) is a benzoic acid derivative featuring a sulfonated isothiazolidine ring. This compound is characterized by the presence of a 1,1-dioxidoisothiazolidin-2-yl group attached to the para position of the benzoic acid moiety. Its molecular formula is C₁₀H₉NO₄S, with a molar mass of 239.25 g/mol.

特性

IUPAC Name |

4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4S/c12-10(13)8-2-4-9(5-3-8)11-6-1-7-16(11,14)15/h2-5H,1,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRLGJUQBZUHLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52962-52-4 | |

| Record name | 4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

The synthesis of 4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid involves several steps. One common method includes the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature to form 2-methylidene-1,3-thiazolidin-4-one derivatives. These derivatives are then reacted with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.

化学反応の分析

4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.

科学的研究の応用

Antioxidant Properties

Research has indicated that compounds similar to 4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid exhibit antioxidant properties. These properties can be harnessed for therapeutic applications in conditions characterized by oxidative stress, such as neurodegenerative diseases and cardiovascular disorders. The ability to scavenge free radicals and reduce oxidative damage makes this compound a candidate for further exploration in antioxidant therapies.

Pharmaceutical Development

The compound's structural features suggest potential use in the development of new pharmaceuticals. Its unique thiazolidine ring may interact with biological targets involved in various diseases. Preliminary studies have shown that derivatives of this compound can inhibit specific enzymes related to inflammatory processes, suggesting its role as an anti-inflammatory agent.

Case Study 1: Inhibition of Enzymatic Activity

A study investigated the effects of 4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid on the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The findings indicated that the compound significantly reduced COX activity in vitro, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID).

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results demonstrated that treatment with 4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid led to a marked decrease in cell death and improved cell viability compared to control groups. This positions the compound as a promising candidate for further studies aimed at treating neurodegenerative conditions.

Summary of Applications

作用機序

The mechanism of action of 4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid, highlighting structural and functional differences:

Structural and Functional Analysis

- Electronic Effects: The sulfone group in 4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid imparts strong electron-withdrawing properties, contrasting with the electron-donating dimethylamino group in SS1 and SS3. This difference influences reactivity in coupling reactions and binding affinity in biological systems .

- Its discontinuation may reflect challenges in scalability or stability .

- Biological Relevance: Azetidinone (SS1) and thiazolidinone (SS4) derivatives are prioritized for antimicrobial and anti-inflammatory studies due to their heterocyclic cores .

Physicochemical Properties

- Spectroscopic Data: SS1 exhibits distinct UV absorption peaks at 339.5 nm and 285.5 nm, attributed to its conjugated azetidinone-aryl system . Similar data for the target compound are absent, but its sulfone group likely shifts absorption to shorter wavelengths compared to non-sulfonated analogs.

- Thermal Stability : Thiazole-based analogs like 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid demonstrate high thermal stability (mp ~140°C), whereas sulfone-containing compounds may exhibit lower melting points due to increased polarity .

生物活性

4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid, a compound characterized by its unique dioxidoisothiazolidine ring structure, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The molecular formula of 4-(1,1-dioxidoisothiazolidin-2-yl)benzoic acid is , and its structural representation is as follows:

- SMILES : C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)C(=O)O

- InChI : InChI=1S/C10H11NO4S/c12-10(13)8-2-4-9(5-3-8)11-6-1-7-16(11,14)15/h2-5H,1,6-7H2,(H,12,13)

Antioxidant Properties

Research indicates that 4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid exhibits significant antioxidant activity , which may help in preventing oxidative stress-related damage. This property is crucial for therapeutic applications in diseases associated with oxidative stress.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties , making it a candidate for further investigation in inflammatory disease treatments. Its interaction with various biological targets could elucidate its mechanism of action.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. In vitro studies have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antibiotic agent .

Anticancer Potential

There is emerging evidence supporting the anticancer properties of 4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid. It has been noted to induce apoptosis in cancer cell lines through the modulation of key signaling pathways involved in cell survival and proliferation.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several benzoic acid derivatives, including 4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid. The results indicated that this compound exhibited substantial antibacterial activity against Candida albicans and Pseudomonas aeruginosa, suggesting its potential application in treating infections caused by these organisms .

Study 2: Antioxidant Activity Assessment

In a controlled experiment assessing antioxidant capacity using DPPH and ABTS assays, 4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid demonstrated a significant reduction in free radical levels. This suggests that the compound could be beneficial in formulations aimed at combating oxidative stress-related conditions.

Research Findings Summary

Q & A

Q. What are the recommended synthetic pathways for 4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid, and how can intermediates be characterized?

Synthesis typically involves coupling reactions between substituted benzoic acid derivatives and isothiazolidine dioxides. For example, diazonium salt coupling (as in analogous azo-benzoic acid derivatives) can be adapted by reacting 4-carboxybenzenediazonium salts with isothiazolidine precursors under controlled pH (0–5°C, NaOH) . Key intermediates should be characterized via UV-Vis spectroscopy (λmax in DMSO ~400–500 nm for conjugated systems) and elemental analysis (C.H.N. ±0.3% accuracy) . Recrystallization from dry dioxane is recommended for purity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- NMR : Analyze aromatic proton environments (δ 7.5–8.5 ppm for benzoic acid protons) and isothiazolidine ring signals (δ 3.0–4.0 ppm for sulfone and methylene groups).

- FT-IR : Confirm sulfone groups (asymmetric S=O stretches at ~1300 cm⁻¹ and symmetric stretches at ~1150 cm⁻¹) .

- X-ray crystallography : Resolve crystal packing and bond angles (SHELXL refinement recommended for small molecules; R factor <0.05) .

Q. How should researchers handle solubility and stability challenges during experiments?

The compound’s sulfone group enhances polarity but may reduce solubility in non-polar solvents. Use DMSO or DMF for dissolution, and avoid prolonged exposure to light or moisture due to potential hydrolysis of the isothiazolidine ring . Pre-experiment stability assays (TGA/DSC) are advised to identify decomposition thresholds .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal-packing forces. For example:

- Compare solution-state NMR with solid-state NMR or X-ray data to identify conformational changes.

- Use DFT calculations (e.g., Gaussian09) to model optimized geometries and compare with experimental bond lengths (mean σ(C–C) = 0.002–0.003 Å in X-ray) .

- Validate sulfone group geometry via SHELXL refinement, ensuring S–O bond lengths (~1.43 Å) align with theoretical values .

Q. What strategies optimize the compound’s bioactivity in enzyme inhibition studies?

- Structure-activity relationship (SAR) : Modify the benzoic acid substituents (e.g., electron-withdrawing groups) to enhance binding to target enzymes like tyrosinase, which is competitively inhibited by benzoic acid derivatives .

- Docking studies : Use AutoDock Vina to simulate interactions with enzyme active sites (e.g., copper-binding sites in oxidases) .

- In vitro assays : Measure IC50 values under varied pH and temperature conditions to identify optimal inhibition conditions .

Q. How can computational modeling predict reactivity in derivatization reactions?

- Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps to predict sites for nucleophilic/electrophilic attacks. For example, the sulfone group’s electron-deficient nature may favor nucleophilic substitution at the isothiazolidine ring .

- Reactivity descriptors : Use Hirshfeld charges to identify regions prone to oxidation or cross-coupling (e.g., para-position of benzoic acid) .

- Validate predictions with experimental data (e.g., HPLC monitoring of reaction progress) .

Q. What methodologies address challenges in crystallizing this compound for structural studies?

- Solvent screening : Use high-throughput vapor diffusion (e.g., Hampton Research screens) with polar aprotic solvents (DMF/EtOH mixtures).

- Twinned data refinement : Employ SHELXL’s TWIN/BASF commands to refine datasets with overlapping lattices .

- Disorder modeling : For flexible isothiazolidine rings, apply PART/SUMP restraints to manage atomic displacement parameters .

Methodological Guidelines

- Synthesis : Prioritize diazonium coupling for scalability .

- Characterization : Combine NMR, IR, and X-ray crystallography for unambiguous confirmation .

- Data analysis : Use SHELX suites for crystallography and Gaussian09 for computational modeling .

- Safety : Follow GHS protocols for handling sulfone-containing compounds (e.g., PPE for respiratory protection) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。